3-Methoxy-4-(pent-3-yloxy)benzaldehyde
Description
3-Methoxy-4-(pent-3-yloxy)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with methoxy and pent-3-yloxy groups at the 3- and 4-positions, respectively. For example, 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS: 5651-83-2) is synthesized via etherification of vanillin derivatives with propargyl bromide, followed by click chemistry for functionalization . Similarly, 3-methoxy-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde is prepared by protecting vanillin with dihydropyran, enabling its use in aldol condensations for curcumin analogs . These methods suggest that 3-Methoxy-4-(pent-3-yloxy)benzaldehyde could be synthesized via analogous Williamson etherification or protection-deprotection strategies.
The compound’s aldehyde group and electron-rich aromatic system make it a versatile intermediate in organic synthesis, particularly for Schiff bases, coordination complexes, and polymer precursors . Its structural flexibility allows tuning of electronic and steric properties, which is critical in materials science and medicinal chemistry.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-methoxy-4-pentan-3-yloxybenzaldehyde |
InChI |
InChI=1S/C13H18O3/c1-4-11(5-2)16-12-7-6-10(9-14)8-13(12)15-3/h6-9,11H,4-5H2,1-3H3 |
InChI Key |
NXVIUHQALNWYEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=C(C=C(C=C1)C=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Methoxy-4-(pent-3-yloxy)benzaldehyde with structurally or functionally related benzaldehyde derivatives, highlighting substituents, molecular properties, and applications:
Key Findings:
Electronic Effects: Electron-withdrawing groups (e.g., 4-nitrobenzyloxy in ) enhance electrophilicity of the aldehyde, favoring Schiff base formation. Electron-donating groups (e.g., β-D-lactopyranosyloxy in ) improve solubility in polar solvents, critical for glycobiology applications.
Steric Effects :
- Bulky substituents like tetrahydropyran-2-yloxy hinder reactivity at the aldehyde group, necessitating deprotection for further functionalization.
- Linear chains (e.g., pent-3-yloxy ) may balance steric bulk and flexibility, as seen in polymer precursors .
Biological Activity: 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde exhibits antibacterial properties due to its terminal alkyne group, which participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked antibiotics .
Material Science Applications: 3-Methoxy-4-(benzyloxy)benzaldehyde-derived epoxy resins demonstrate tensile strength comparable to commercial composites, highlighting its utility in high-performance materials . Bis-aldehyde monomers (e.g., 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde) yield poly(azomethines) with enhanced electrical conductivity (~10⁻⁵ S·cm⁻¹), useful in organic electronics .
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